molecular formula C21H19ClN2O4 B2568578 N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide CAS No. 879763-21-0

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide

Katalognummer: B2568578
CAS-Nummer: 879763-21-0
Molekulargewicht: 398.84
InChI-Schlüssel: RDQLKHQCIKMLAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(4-Chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide is a chromene-based compound featuring a 4-chlorophenyl substituent at the 3-position and a morpholine-linked acetamide group at the 2-position. Chromenes (benzopyrans) are heterocyclic systems known for their planar structure, enabling π-π interactions in biological targets. The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing effects, while the morpholine moiety improves solubility via its oxygen atoms.

Eigenschaften

IUPAC Name

N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c22-15-7-5-14(6-8-15)19-20(26)16-3-1-2-4-17(16)28-21(19)23-18(25)13-24-9-11-27-12-10-24/h1-8H,9-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQLKHQCIKMLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Morpholin-4-yl Acetamide Moiety: The final step involves the reaction of the intermediate compound with morpholine and chloroacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide exhibits notable anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
  • Cell Cycle Arrest : It disrupts the normal cell cycle, preventing cancer cells from proliferating.

A study demonstrated that this compound effectively inhibited specific kinases involved in cell proliferation and survival pathways, showcasing its potential as a therapeutic agent against cancer .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenase-II (COX-II), an enzyme involved in the inflammatory process. In vitro studies have shown that it can reduce inflammation markers significantly, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

  • Anticancer Efficacy : A study published in ACS Omega highlighted the compound's ability to induce apoptosis in breast cancer cells, demonstrating an IC50 value indicating potency against these cells .
  • Anti-inflammatory Activity : Research conducted by Alegaon et al. reported that derivatives similar to this compound exhibited significant anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs .

Wirkmechanismus

The mechanism of action of N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Biological Activity/Notes Evidence ID
Target Compound 4H-chromen-2-yl 4-Cl-phenyl, morpholinyl-acetamide Hypothesized kinase inhibition -
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 2H-chromen-3-yl Sulfamoylphenyl-carboxamide Not reported; sulfonamide enhances solubility
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 2H-chromen-7-yl 4-methyl, chloro-phenyl-acetamide Anti-inflammatory (superior to ibuprofen)
2-[[3-(4-Chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidin 4-Cl-phenyl, sulfanyl-acetamide Structural analog with thienopyrimidine core; potential varied target interactions
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide Thiazole 4-Cl-phenyl, morpholinyl-acetamide Thiazole core may alter binding specificity

Key Observations :

  • Chromene cores (as in the target compound and ) favor planar interactions, while thienopyrimidine () or thiazole () cores introduce different electronic and steric properties.
  • The morpholine-acetamide group in the target compound contrasts with sulfamoyl () or sulfanyl () substituents, affecting hydrogen-bonding capacity and solubility.

Substituent Effects on Physicochemical Properties

Substituent Type Example Compound Impact on Properties Evidence ID
Morpholinyl-acetamide Target Compound Enhanced solubility (polar oxygen), H-bond donor/acceptor sites -
Sulfamoylphenyl () 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide High solubility due to sulfonamide; acidic protons
Chloro-phenyl () (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Increased lipophilicity; electron-withdrawing effects
Morpholine-sulfonyl () 2-Chloro-N-{4-chloro-3-[(morpholin-4-yl)sulfonyl]phenyl}acetamide Sulfonyl group enhances hydrophilicity and metabolic stability

Key Observations :

  • Morpholine derivatives generally improve water solubility compared to purely aromatic substituents.
  • Chlorophenyl groups balance lipophilicity for membrane permeability while directing electronic effects.

Biologische Aktivität

N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies, including molecular docking analyses and in vitro assays.

Chemical Structure and Properties

The compound belongs to the class of chromen-2-yl derivatives, characterized by a chromone core, a chlorophenyl group, and a morpholine ring. Its chemical structure is represented as follows:

N 3 4 chlorophenyl 4 oxo 4H chromen 2 yl 2 morpholin 4 yl acetamide\text{N 3 4 chlorophenyl 4 oxo 4H chromen 2 yl 2 morpholin 4 yl acetamide}

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. The following table summarizes key findings from relevant research:

Study Methodology Findings
Raghavendra et al. (2019) MTT assay on various cancer cell linesCompound exhibited significant cytotoxicity against MCF-7 and HCT116 cell lines, with IC50 values indicating potent activity.
Xia et al. (2019) Molecular docking studiesDemonstrated strong binding affinity to kinase targets involved in cell proliferation, suggesting a mechanism for its anticancer effects.
PMC6727350 (2019) In vitro assaysShowed comparable activity to standard anticancer drugs such as 5-fluorouracil.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, with some studies revealing promising results:

Study Methodology Findings
PMC6920776 (2019) Tube dilution techniqueCompounds related to the chromone structure displayed significant antimicrobial activity against bacterial strains, comparable to ciprofloxacin.
Chemsrc Data Antimicrobial screeningHighlighted effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.

The mechanism of action for this compound involves interactions with specific molecular targets within cells:

  • Enzyme Inhibition : The compound is believed to inhibit key kinases involved in signaling pathways that regulate cell growth and apoptosis.
  • Receptor Binding : It may bind to certain receptors that modulate inflammatory responses or cancer cell proliferation.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study focused on the compound's effects on breast cancer cells (MCF-7). Results indicated that it induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy Study :
    • Research conducted on the compound's effectiveness against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) comparable to traditional antibiotics.

Q & A

Q. What synthetic routes are recommended for synthesizing N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is typical: (1) Condensation of 4-chlorophenyl-substituted chromenone intermediates with morpholine-containing acetamide precursors via nucleophilic acyl substitution. For example, coupling reactions in dichloromethane with triethylamine as a base (optimized at 273 K to minimize side reactions) are effective . (2) Purification via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (toluene/ethyl acetate) yields >90% purity. Stoichiometric ratios (1:1.2 for amine:acyl chloride) and controlled temperature (0°C to RT) improve yields .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm backbone structure (e.g., δ 7.69 ppm for amide protons, δ 168–170 ppm for carbonyl carbons) .
  • Mass Spectrometry : ESI/APCI(+) for molecular ion verification (e.g., m/z 347 [M+H]⁺) .
  • HPLC : Reverse-phase C18 columns (ACN/H₂O mobile phase) to assess purity (>95%) .

Q. What are hypothesized pharmacological targets based on structural analogs?

  • Methodological Answer : The morpholine and 4-chlorophenyl moieties suggest vasopressin receptor antagonism (e.g., brezivaptan analogs in ). Target validation requires:
  • In vitro binding assays : Radioligand displacement using V₁a/V₂ receptor-expressing cell lines.
  • Functional assays : cAMP measurement in HEK293 cells transfected with vasopressin receptors .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Single crystals grown via slow evaporation (toluene/ethyl acetate). High-resolution data (≤1.0 Å) collected using synchrotron radiation.
  • Refinement : SHELXL () for hydrogen bonding analysis (e.g., N–H···O interactions at 2.8–3.0 Å). Mercury CSD () visualizes packing motifs (e.g., π-π stacking of chlorophenyl rings) .
  • Validation : R-factor <0.05 and electron density maps (Fo-Fc) confirm absence of disorder .

Q. How to address discrepancies between computational docking models and experimental binding data?

  • Methodological Answer :
  • Docking Software : AutoDock Vina or Schrödinger Suite with force fields (OPLS-AA) optimized for acetamide derivatives.
  • Parameter Adjustment : Include solvent effects (explicit water) and flexible side chains for receptors.
  • Validation : Compare predicted binding poses with crystallographic data (e.g., RMSD <2.0 Å) .

Q. What strategies optimize structure-activity relationship (SAR) studies for the morpholine and chlorophenyl moieties?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with morpholine replaced by piperazine (electron density modulation) or 4-chlorophenyl substituted with nitro/fluoro groups (steric/electronic effects).
  • Biological Testing : Dose-response curves (IC₅₀) in receptor-binding assays.
  • Data Analysis : 3D-QSAR using CoMFA/CoMSIA to correlate substituent effects with activity .

Q. How to resolve contradictions in polymorphic form validation using thermal and solubility data?

  • Methodological Answer :
  • Thermal Analysis : DSC to identify melting endotherms (e.g., distinct peaks for Forms I/II).
  • PXRD : Compare experimental patterns with Mercury-simulated data ().
  • Solubility Studies : Shake-flask method in biorelevant media (FaSSIF/FeSSIF) to correlate polymorph stability with bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.